

# The Discovery and Development of Asenapine and its Phenolic Derivatives: A Technical Overview

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Compound of Interest		
Compound Name:	Asenapine Phenol	
Cat. No.:	B15353787	Get Quote

### **Abstract**

Asenapine is a second-generation (atypical) antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological development of Asenapine. It further explores "Asenapine Phenol," a related research compound, within the broader context of Asenapine's chemical and metabolic landscape. The document details the drug's complex receptor binding profile, metabolic pathways, and the key experimental methodologies that have defined its characterization. Quantitative data are presented in tabular format, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers and drug development professionals.

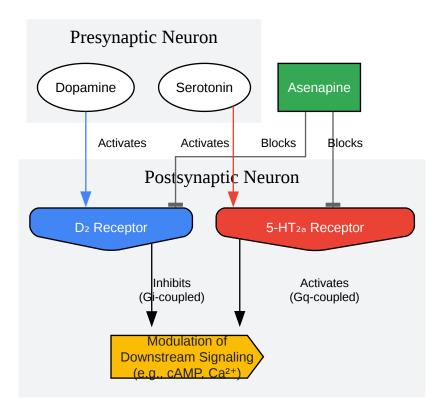
## **Discovery and History of Development**

Asenapine, marketed under brand names like Saphris and Sycrest, was developed by Schering-Plough following its acquisition of Organon International.[1][4] Its development emerged from the chemical modification of the tetracyclic antidepressant, mianserin.[2] This strategic molecular alteration aimed to produce a compound with a unique pharmacological profile suitable for treating psychotic disorders. After extensive preclinical and clinical trials, Asenapine received FDA approval on August 13, 2009, for the acute treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder.[1][3][4]

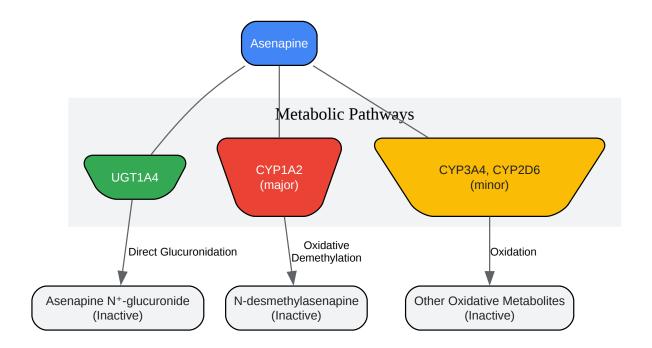


The development timeline of Asenapine is marked by several key milestones, from its initial synthesis based on the mianserin scaffold to its eventual approval as a sublingual formulation, a delivery method necessitated by its low bioavailability when swallowed (<2%).

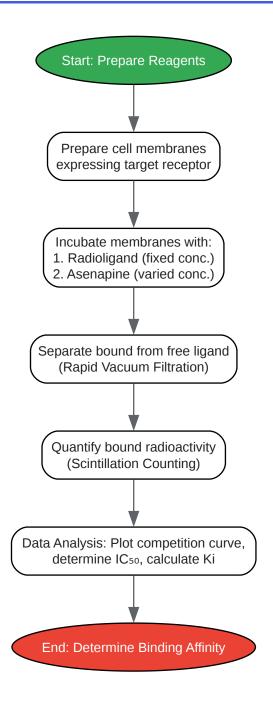












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